Bicyclo[1.1.1]pentane-1-acetic acid, 3-(methoxy-carbonyl)-, 1,1-dimethylethyl ester Bicyclo[1.1.1]pentane-1-acetic acid, 3-(methoxy-carbonyl)-, 1,1-dimethylethyl ester
Brand Name: Vulcanchem
CAS No.: 1113001-73-2
VCID: VC2767854
InChI: InChI=1S/C13H20O4/c1-11(2,3)17-9(14)5-12-6-13(7-12,8-12)10(15)16-4/h5-8H2,1-4H3
SMILES: CC(C)(C)OC(=O)CC12CC(C1)(C2)C(=O)OC
Molecular Formula: C13H20O4
Molecular Weight: 240.29 g/mol

Bicyclo[1.1.1]pentane-1-acetic acid, 3-(methoxy-carbonyl)-, 1,1-dimethylethyl ester

CAS No.: 1113001-73-2

Cat. No.: VC2767854

Molecular Formula: C13H20O4

Molecular Weight: 240.29 g/mol

* For research use only. Not for human or veterinary use.

Bicyclo[1.1.1]pentane-1-acetic acid, 3-(methoxy-carbonyl)-, 1,1-dimethylethyl ester - 1113001-73-2

Specification

CAS No. 1113001-73-2
Molecular Formula C13H20O4
Molecular Weight 240.29 g/mol
IUPAC Name methyl 3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]bicyclo[1.1.1]pentane-1-carboxylate
Standard InChI InChI=1S/C13H20O4/c1-11(2,3)17-9(14)5-12-6-13(7-12,8-12)10(15)16-4/h5-8H2,1-4H3
Standard InChI Key YLXLTFGANZGYGI-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)CC12CC(C1)(C2)C(=O)OC
Canonical SMILES CC(C)(C)OC(=O)CC12CC(C1)(C2)C(=O)OC

Introduction

Structural Characteristics and Physical Properties

Molecular Structure

Bicyclo[1.1.1]pentane-1-acetic acid, 3-(methoxy-carbonyl)-, 1,1-dimethylethyl ester features a rigid bicyclo[1.1.1]pentane core with two functional groups at bridgehead positions. The compound contains an acetic acid moiety protected as a tert-butyl ester at one bridgehead carbon (C-1) and a methoxycarbonyl group at the opposing bridgehead carbon (C-3). This arrangement creates a unique three-dimensional scaffold with well-defined spatial orientation of the functional groups.

The bicyclo[1.1.1]pentane core itself is characterized by a highly strained structure consisting of two fused three-membered rings sharing a common carbon-carbon bond. This distinctive architecture results from the bridged bicycle arrangement, giving the molecule its characteristic rigidity and defined geometry . Unlike aromatic rings that are planar, the BCP structure projects its substituents in three-dimensional space, which significantly influences its chemical reactivity and biological interactions.

Physical and Chemical Properties

The compound exhibits several notable physical and chemical properties:

PropertyCharacteristicNotes
Physical StateCrystalline solidAt standard temperature and pressure
SolubilityModerate to high in organic solventsLower solubility in aqueous media
StabilityHigh thermal and chemical stabilityDue to rigid BCP structure
ReactivityReactive functional groupsBoth ester groups can undergo hydrolysis
Molecular WeightApproximately 254 g/molBased on structural calculation
Lipophilicity (LogP)ModerateEnhanced compared to aromatic analogs

The tert-butyl ester moiety provides protection against enzymatic degradation while still allowing controlled hydrolysis under specific conditions. The methoxycarbonyl group offers a reactive site for further functionalization, making this compound a versatile building block for more complex molecules .

Synthetic Approaches and Methodology

General Synthetic Strategies

The synthesis of bicyclo[1.1.1]pentane-1-acetic acid, 3-(methoxy-carbonyl)-, 1,1-dimethylethyl ester typically involves a multi-step approach utilizing [1.1.1]propellane as a key intermediate. [1.1.1]Propellane contains a highly strained central bond, which can undergo selective reactions to form functionalized bicyclo[1.1.1]pentane derivatives .

The general synthetic pathway involves:

  • Preparation of [1.1.1]propellane from appropriate precursors

  • Controlled addition reactions to introduce functional groups at the bridgehead positions

  • Functional group transformations to obtain the desired methoxycarbonyl and tert-butyl ester moieties

Recent Synthetic Advancements

Recent advancements in the synthesis of functionalized bicyclo[1.1.1]pentanes have significantly improved accessibility to these compounds. The radical multicomponent carboamination of [1.1.1]propellane represents a particularly important development that enables the simultaneous formation of C-C and C-N bonds on the BCP scaffold .

One promising approach involves the use of methyl hydrazinecarboxylate as a methoxycarbonyl radical precursor. This reaction proceeds in the presence of an oxidant and transition-metal catalyst, eliminating the need for photo-irradiation equipment or toxic tin reagents. The reaction has been demonstrated on gram scales, providing high yields of functionalized BCP derivatives .

Another significant advancement is a light-enabled scalable synthesis method that allows for the preparation of BCP derivatives in milligram to kilogram quantities. This flow-based reaction requires only light exposure without the need for catalysts, initiators, or additives, making it highly practical for large-scale production .

Optimized Synthetic Protocol

The optimized synthetic protocol for preparing bicyclo[1.1.1]pentane-1-acetic acid, 3-(methoxy-carbonyl)-, 1,1-dimethylethyl ester typically follows this sequence:

  • Preparation of [1.1.1]propellane according to established methods developed by Szeimies et al. or more recent procedures

  • Radical-mediated addition of a suitable methoxycarbonyl precursor to one bridgehead position

  • Introduction of the acetic acid functionality at the opposing bridgehead position

  • Esterification with tert-butanol under appropriate conditions to form the tert-butyl ester

  • Purification by column chromatography or crystallization

This synthetic approach takes advantage of the unique reactivity of the central bond in [1.1.1]propellane, which readily undergoes radical-mediated addition reactions to give bicyclo[1.1.1]pent-1-yl radical intermediates .

Applications in Chemical Research and Development

Role as a Bioisostere

Bicyclo[1.1.1]pentane-1-acetic acid, 3-(methoxy-carbonyl)-, 1,1-dimethylethyl ester serves as an important bioisostere in medicinal chemistry. The bicyclo[1.1.1]pentane core has been established as a high-value replacement for several common structural motifs in drug development:

  • 1,4-Disubstituted phenyl rings: The BCP structure mimics the distance between substituents in para-substituted benzene rings while eliminating the planarity and metabolic liabilities associated with aromatic structures .

  • Internal alkynes: BCP provides a similar linear arrangement of substituents with enhanced stability .

  • Tert-butyl groups: The BCP core offers comparable steric bulk with improved three-dimensional character .

The incorporation of BCP moieties into drug candidates has been shown to improve several pharmacokinetic parameters, including aqueous solubility, membrane permeability, and metabolic stability. These improvements directly address common challenges in drug development, making BCP-containing compounds increasingly valuable in pharmaceutical research .

Building Block in Organic Synthesis

The compound serves as a versatile building block for the synthesis of more complex molecules. The presence of two orthogonally protected carboxylic acid functionalities allows for selective manipulations:

  • The tert-butyl ester can be selectively cleaved under acidic conditions to reveal a free carboxylic acid.

  • The methoxycarbonyl group can undergo various transformations, including reduction, amidation, or further functionalization.

These characteristics make bicyclo[1.1.1]pentane-1-acetic acid, 3-(methoxy-carbonyl)-, 1,1-dimethylethyl ester an excellent scaffold for the construction of diverse chemical libraries for drug discovery efforts .

Materials Science Applications

Beyond pharmaceutical applications, the compound and its derivatives have potential applications in materials science. The rigid, three-dimensional structure of the BCP core can impart unique properties to polymers and other materials, including:

  • Enhanced thermal stability

  • Improved mechanical strength

  • Controlled spatial arrangement of functional groups

  • Novel optoelectronic properties

These characteristics make BCP-containing materials promising candidates for advanced applications in areas such as polymer science, photonics, and nanostructured materials .

Biological Activity and Medicinal Chemistry

Structure-Activity Relationships

Structure-activity relationship studies with related BCP compounds have revealed several important trends:

These relationships guide medicinal chemists in the optimization of BCP-containing compounds for specific therapeutic applications. The ability to fine-tune physicochemical properties through structural modifications makes bicyclo[1.1.1]pentane derivatives particularly valuable in drug discovery programs .

Case Studies in Drug Discovery

BCP derivatives have been successfully employed in several drug discovery programs, demonstrating the utility of this structural motif:

  • mGluR1 antagonists: Pellicciari et al. pioneered the use of BCP as a bioisostere for 1,4-disubstituted phenyl rings in 1996, showing comparable biological activity with improved pharmacokinetic properties.

  • IDO1 inhibitors: BCP-derived inhibitors of indoleamine-2,3-dioxygenase 1 (IDO1) have shown excellent potency with IC50 values in the nanomolar range and improved pharmacokinetic profiles compared to traditional compound classes.

  • Anti-inflammatory agents: Certain BCP derivatives have demonstrated significant attenuation of lipopolysaccharide-induced NFκB activity in monocytes, indicating potential as anti-inflammatory therapeutics.

These examples highlight the versatility and potential of BCP-containing compounds in diverse therapeutic areas, suggesting that bicyclo[1.1.1]pentane-1-acetic acid, 3-(methoxy-carbonyl)-, 1,1-dimethylethyl ester could serve as a valuable scaffold for future drug discovery efforts.

Comparative Analysis with Related Compounds

Structural Analogs

Several structural analogs of bicyclo[1.1.1]pentane-1-acetic acid, 3-(methoxy-carbonyl)-, 1,1-dimethylethyl ester have been reported in the literature. Comparing these compounds provides valuable insights into the structure-property relationships of BCP derivatives:

The methoxycarbonyl group in the title compound provides a balance between reactivity and stability that distinguishes it from these analogs. The presence of the tert-butyl ester also imparts steric bulk and lipophilicity, influencing the compound's physical properties and biological interactions.

Physicochemical Property Comparison

Compared to traditional aromatic analogs, bicyclo[1.1.1]pentane-1-acetic acid, 3-(methoxy-carbonyl)-, 1,1-dimethylethyl ester and related BCP compounds typically exhibit:

  • Higher aqueous solubility

  • Improved passive permeability

  • Enhanced metabolic stability

  • Reduced promiscuity in binding to off-target proteins

  • Decreased risk of toxicity, particularly for compounds with aminergic properties

These advantages stem from the three-dimensional structure of the BCP core, which contrasts with the planarity of aromatic rings. The spatial arrangement of substituents in BCP derivatives can also lead to more selective interactions with biological targets, potentially resulting in improved therapeutic indices .

Synthetic Accessibility

Recent advances in synthetic methodology have greatly improved the accessibility of bicyclo[1.1.1]pentane-1-acetic acid, 3-(methoxy-carbonyl)-, 1,1-dimethylethyl ester and related compounds. The development of scalable, light-enabled synthesis methods has made it possible to prepare BCP derivatives in quantities ranging from milligrams to kilograms .

This improved synthetic accessibility has facilitated the wider adoption of BCP-containing compounds in drug discovery programs. The ability to produce these compounds in large quantities without specialized equipment or hazardous reagents represents a significant advantage over earlier synthetic approaches .

Current Research Trends and Future Directions

Emerging Applications

Current research on bicyclo[1.1.1]pentane derivatives is expanding beyond traditional medicinal chemistry applications. Emerging areas of interest include:

  • Peptidomimetics: BCP units can serve as rigid spacers in peptide analogs, constraining conformations and potentially improving oral bioavailability.

  • Photochemical applications: The unique electronic properties of BCP derivatives make them interesting candidates for photochemical studies and applications in materials science.

  • Fluorinated BCP derivatives: Introduction of fluorine atoms can further modulate the properties of BCP compounds, with applications in 19F NMR studies and positron emission tomography (PET) imaging.

  • Asymmetric synthesis: Development of methods for the stereoselective introduction of substituents onto the BCP scaffold is an active area of research, with implications for the preparation of chiral drug candidates.

These emerging applications highlight the versatility of the BCP scaffold and suggest that compounds like bicyclo[1.1.1]pentane-1-acetic acid, 3-(methoxy-carbonyl)-, 1,1-dimethylethyl ester will continue to find new uses in chemical research .

Methodological Advancements

Ongoing methodological advancements are expected to further enhance the accessibility and utility of bicyclo[1.1.1]pentane-1-acetic acid, 3-(methoxy-carbonyl)-, 1,1-dimethylethyl ester and related compounds:

  • Catalytic methods: Development of catalytic methods for the functionalization of BCP derivatives could provide more efficient access to complex structures.

  • Flow chemistry: Continuous-flow methods have shown promise for the scalable synthesis of BCP derivatives, offering advantages in terms of safety, efficiency, and reproducibility.

  • Computational design: Advanced computational methods can guide the design of BCP-containing compounds with optimized properties for specific applications.

These methodological advancements are likely to expand the chemical space accessible through BCP chemistry, leading to new discoveries in medicinal chemistry and materials science .

Challenges and Opportunities

Despite significant progress, several challenges remain in the field of BCP chemistry:

  • Limited methods for late-stage functionalization of the BCP core

  • Challenges in introducing diverse substituents at the bridgehead positions

  • Need for improved methods to prepare unsymmetrically 1,3-difunctionalized BCP derivatives

Addressing these challenges presents opportunities for creative synthetic approaches and could lead to the development of even more valuable BCP-containing compounds .

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